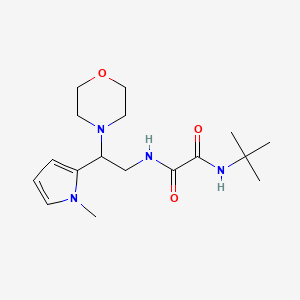

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-17(2,3)19-16(23)15(22)18-12-14(13-6-5-7-20(13)4)21-8-10-24-11-9-21/h5-7,14H,8-12H2,1-4H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCUEEYFAFLJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CN1C)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the tert-butyl oxalamide and the 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine. These intermediates are then reacted under specific conditions to form the final product.

Preparation of tert-butyl oxalamide: This can be achieved by reacting tert-butylamine with oxalyl chloride in the presence of a base such as triethylamine.

Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine: This involves the reaction of 1-methyl-1H-pyrrole with morpholine and an appropriate alkylating agent.

Final coupling reaction: The two intermediates are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- N1 Substituents : The tert-butyl group in the target compound may enhance lipophilicity and metabolic stability compared to aromatic N1 groups (e.g., 2,4-dimethoxybenzyl in S336). This could reduce cytochrome P450 (CYP) interactions, as seen in structurally related oxalamides like S5456, where aromatic substituents showed moderate CYP3A4 inhibition (~51% at 10 µM) .

- N2 Substituents: The morpholinoethyl-pyrrole chain in the target compound contrasts with pyridine (S336) or thiazole (Compound 13) moieties. Morpholine’s polarity may improve solubility, while pyrrole’s aromaticity could influence binding interactions in biological targets.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, likely via oxidation of aromatic/alkyl side chains .

- Toxicity: Regulatory evaluations of S336 (NOEL = 100 mg/kg/day in rats) suggest oxalamides with bulky N1 groups are well-tolerated . The target compound’s tert-butyl substituent aligns with this safety profile.

Biological Activity

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide, identified by its CAS Number 1049398-80-2, is a synthetic organic compound notable for its potential biological activities. This compound features a complex molecular structure that includes a pyrrole ring and an oxalamide moiety, which are known to enhance biological interactions.

Molecular Characteristics

The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The structural components contribute significantly to its biological activity, particularly through interactions with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 1049398-80-2 |

| Molecular Formula | C17H28N4O3 |

| Molecular Weight | 336.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxalamide group allows for hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity. Additionally, the pyrrole ring may facilitate interactions with various cellular pathways, potentially influencing processes such as cell signaling and gene expression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

- Anticancer Activity : In vitro studies have shown promising results regarding the compound's ability to inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancer cells, potentially through modulation of apoptotic pathways.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound.

- Antimicrobial Study : A study investigating derivatives of oxalamides found that certain compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that similar structural motifs may confer antimicrobial properties, supporting the exploration of this compound in this context .

- Cancer Cell Line Testing : Research conducted on pyrrole derivatives indicated their potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanisms involved were linked to cell cycle arrest and induction of apoptosis . This aligns with preliminary findings on the subject compound's anticancer properties.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N1,N2-Bis(2,5-dimethyl-1H-pyrrol-1-YL)oxalamide | Antimicrobial, anticancer | Contains two pyrrole rings |

| N1-(tert-butyl)-N2-(thiophen-2-yl)ethyl)oxalamide | Anticancer | Includes thiophene ring |

| N1-(tert-butyl)-N2-(pyrrolidin-1-YL)oxalamide | Neuroprotective | Pyrrolidine moiety enhances activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.